molecular formula C6H7F3O4 B1441289 Ethyl 2,2,2-trifluoroethyl oxalate CAS No. 1269151-38-3

Ethyl 2,2,2-trifluoroethyl oxalate

Cat. No. B1441289
CAS RN: 1269151-38-3
M. Wt: 200.11 g/mol
InChI Key: KWTUHAQSICWITR-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-trifluoroethyl oxalate, also known as Ethyl (2,2,2-trifluoroethyl)carbonate, is a chemical compound with the molecular formula C5H7F3O3 and a molecular weight of 172.1 .


Physical And Chemical Properties Analysis

Ethyl 2,2,2-trifluoroethyl oxalate is a liquid with a predicted boiling point of 102.5±40.0 °C. It has a density of 1.253g/ml and is soluble in chloroform and slightly soluble in methanol .

Scientific Research Applications

Lithium Metal Batteries

Ethyl 2,2,2-trifluoroethyl oxalate: is used in the development of high-voltage lithium metal batteries (LMBs). It plays a crucial role in electrolyte formulation, influencing the solvation structures and electrode/electrolyte interphases. This compound contributes to the stability and performance of LMBs, which are promising for next-generation high-density energy storage systems .

Organic Synthesis

In organic chemistry, this compound is valuable for its properties that facilitate various synthesis processes. It can act as a solvent or reagent in the creation of complex organic molecules, which is fundamental in pharmaceutical development and other areas of chemical research.

Electrolyte Solvation Structures

The compound is instrumental in studying the effects of fluorinated solvents on electrolyte solvation structures. Understanding these structures is essential for improving the interfacial chemistries on electrode surfaces, which is critical for the efficiency and longevity of batteries .

Pharmaceutical Development

Ethyl 2,2,2-trifluoroethyl oxalate can be used in the synthesis of pharmaceuticals, particularly in the formation of intermediates that are crucial for drug development. Its unique properties make it suitable for creating compounds with potential medicinal properties.

Fluorinated Solvent Research

Researchers utilize this compound to investigate the properties and applications of fluorinated solvents. These solvents are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique solvation abilities .

H-Phosphonate Synthesis

This chemical is used in the microwave-assisted synthesis of dialkyl and cyclic H-phosphonates. The process is significant in the production of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates, which have applications in medicinal chemistry and materials science .

High-Concentration Electrolytes

It is also involved in the development of high-concentration electrolytes for lithium batteries. The compound’s ability to form stable solvation structures with lithium ions enhances the performance of high-voltage batteries .

Advanced Material Design

Lastly, Ethyl 2,2,2-trifluoroethyl oxalate is used in the design of advanced materials. Its properties are leveraged to create materials with specific characteristics required for high-tech applications, such as in electronics and nanotechnology.

Safety and Hazards

The safety data sheet for a related compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation .

properties

IUPAC Name

1-O-ethyl 2-O-(2,2,2-trifluoroethyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c1-2-12-4(10)5(11)13-3-6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTUHAQSICWITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2,2-trifluoroethyl oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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